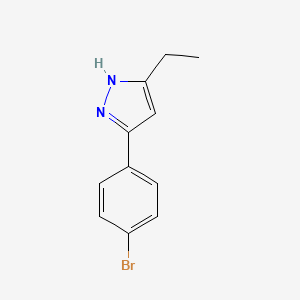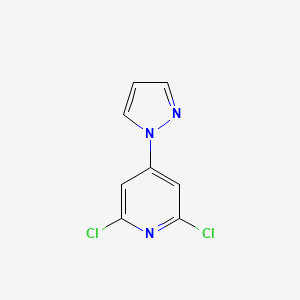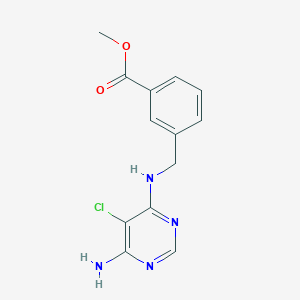
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine, chlorine, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination and chlorination of a pyrrole precursor followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the carboxylic acid group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce various functionalized pyrrole compounds.
科学的研究の応用
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
- 3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl substituents on the pyrrole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C6H5BrClNO2 |
|---|---|
分子量 |
238.46 g/mol |
IUPAC名 |
4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrClNO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11) |
InChIキー |
SSYLMVWBDKWAKS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)C(=O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


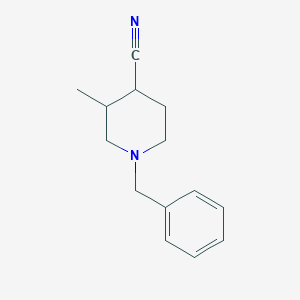

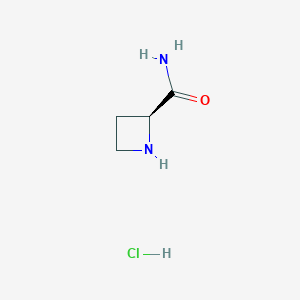


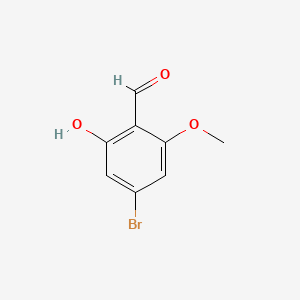
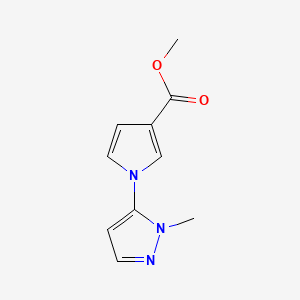


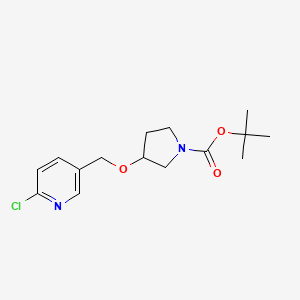
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
